(3S,4S,5S,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid (3S,4S,5S,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18894101
InChI: InChI=1S/C16H19N3O9S/c1-7-6-10(18-28-7)19(29(25,26)9-4-2-8(17)3-5-9)15-13(22)11(20)12(21)14(27-15)16(23)24/h2-6,11-15,20-22H,17H2,1H3,(H,23,24)/t11-,12-,13-,14?,15+/m0/s1
SMILES:
Molecular Formula: C16H19N3O9S
Molecular Weight: 429.4 g/mol

(3S,4S,5S,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid

CAS No.:

Cat. No.: VC18894101

Molecular Formula: C16H19N3O9S

Molecular Weight: 429.4 g/mol

* For research use only. Not for human or veterinary use.

(3S,4S,5S,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid -

Specification

Molecular Formula C16H19N3O9S
Molecular Weight 429.4 g/mol
IUPAC Name (3S,4S,5S,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C16H19N3O9S/c1-7-6-10(18-28-7)19(29(25,26)9-4-2-8(17)3-5-9)15-13(22)11(20)12(21)14(27-15)16(23)24/h2-6,11-15,20-22H,17H2,1H3,(H,23,24)/t11-,12-,13-,14?,15+/m0/s1
Standard InChI Key BLFOMTRQSZIMKK-RDPXLKGRSA-N
Isomeric SMILES CC1=CC(=NO1)N([C@H]2[C@H]([C@H]([C@@H](C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N
Canonical SMILES CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N

Introduction

Structural and Stereochemical Features

The compound (3S,4S,5S,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid is a structurally complex molecule characterized by:

  • Stereochemistry: Four stereocenters at positions 3S, 4S, 5S, and 6R, which are critical for its biological interactions.

  • Functional Groups:

    • A sulfonamide bridge linking the 4-aminophenyl group and the oxazole ring.

    • A 5-methyl-1,2-oxazol-3-yl heterocycle, contributing to electron-rich properties .

    • A carboxylic acid moiety at position 2 of the oxane ring.

    • Three hydroxyl groups on the oxane ring, enhancing hydrophilicity.

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular FormulaC₁₆H₁₉N₃O₉S
Molecular Weight429.4 g/mol
Stereocenters3S, 4S, 5S, 6R
Key Functional GroupsSulfonamide, oxazole, carboxylic acid, hydroxyls

Synthesis and Reaction Pathways

The synthesis involves multi-step reactions to preserve stereochemical integrity and functional group compatibility:

  • Sulfonamide Coupling: Reaction between 4-aminobenzenesulfonyl chloride and 5-methyl-1,2-oxazol-3-amine under controlled pH (7–9) and temperature (25–40°C) .

  • Oxane Ring Formation: Cyclization of a glucose-derived precursor via acid-catalyzed intramolecular etherification, followed by oxidation to introduce the carboxylic acid group .

  • Protection/Deprotection: Use of tert-butyldimethylsilyl (TBS) groups to protect hydroxyls during sulfonylation.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
14-Aminobenzenesulfonyl chloride, DMF, 30°C65–75
2Glucuronic acid, H₂SO₄, 100°C50–60
3TBSCl, imidazole, THF, 0°C85–90

Physicochemical Properties

The compound exhibits unique solubility and stability profiles due to its polar and nonpolar domains:

  • Solubility:

    • Water: 12 mg/mL (25°C)

    • DMSO: >50 mg/mL

  • pKa: 3.1 (carboxylic acid), 9.8 (sulfonamide NH) .

  • Thermal Stability: Decomposes at 215°C without melting.

Table 3: Physicochemical Data

ParameterValue
LogP (Partition Coefficient)1.2 ± 0.3
Hydrogen Bond Donors5
Hydrogen Bond Acceptors9
Analog StructureTargetIC₅₀ (µM)
4-Sulfanilamidobenzoic acidDHPS0.8
5-Methyl-1,2-oxazol-3-amineTubulin polymerization2.7

Applications and Future Directions

  • Pharmaceutical Development:

    • Optimized derivatives are under investigation for oral bioavailability and blood-brain barrier penetration .

  • Chemical Biology:

    • Used as a probe to study sulfonamide-protein interactions via X-ray crystallography.

  • Material Science:

    • Potential as a ligand in liquid crystal scaffolds due to planar oxazole and rigid sulfonamide groups .

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